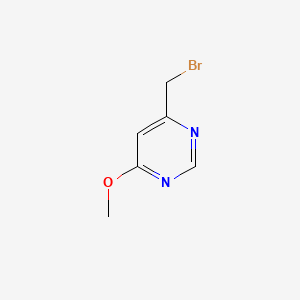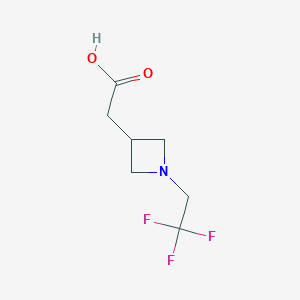![molecular formula C9H10N2O2 B13559446 5-(Aminomethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13559446.png)
5-(Aminomethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic organic compound that features a benzoxazine ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with formaldehyde and a suitable amine, followed by cyclization to form the benzoxazine ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the industrial process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the benzoxazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
5-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
5-(aminomethyl)-2-furancarboxylic acid: Another compound with a similar aminomethyl group, used in the synthesis of biopolymers.
Uniqueness: 5-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to its benzoxazine ring structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H10N2O2 |
|---|---|
Poids moléculaire |
178.19 g/mol |
Nom IUPAC |
5-(aminomethyl)-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C9H10N2O2/c10-4-6-2-1-3-7-9(6)11-8(12)5-13-7/h1-3H,4-5,10H2,(H,11,12) |
Clé InChI |
FRIQDVBTLDIJBA-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NC2=C(C=CC=C2O1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


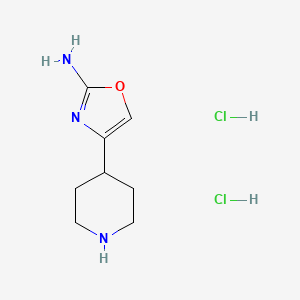
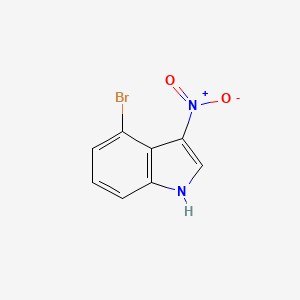
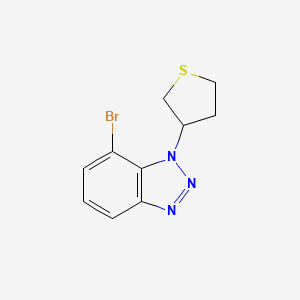

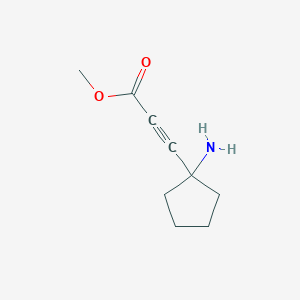

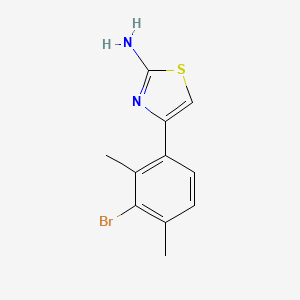
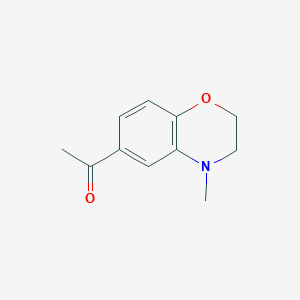
![1-[4-(Trifluoromethoxy)phenyl]piperidin-4-amine dihydrochloride](/img/structure/B13559415.png)
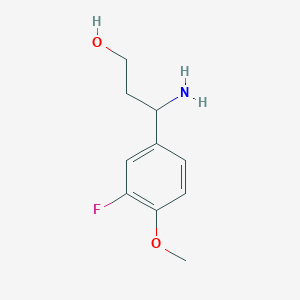
![tert-butyl N-[(5-methanesulfonylpyrimidin-2-yl)methyl]carbamate](/img/structure/B13559424.png)
![6,6,8,8-Tetramethyl-7-oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B13559425.png)
